Cycloleucine Cycloleucine 1-aminocyclopentanecarboxylic acid is a non-proteinogenic alpha-amino acid that is cyclopentane substituted at position 1 by amino and carboxy groups. It has a role as an EC 2.5.1.6 (methionine adenosyltransferase) inhibitor.
Cycloleucine is non-metabolisable amino acid formed by cyclization of leucine. It is also a specific and reversible inhibitor of nucleic acid methylation and widely used in biochemical experiments.
Cycloleucine is a natural product found in Streptomyces hydrogenans with data available.
Cycloleucine is a non-metabolizable synthetic amino acid, formed through the cyclization of the amino acid leucine, with immunosuppressive, antineoplastic, and cytostatic activities. Cycloleucine competitively inhibits the enzyme methionine adenosyltransferase, resulting in the inhibition of S-adenosylmethionine (SAM) synthesis from methionine and ATP, and subsequent nucleic acid methylation and polyamine production; RNA, and perhaps to a lesser extent, DNA biosyntheses and cell cycle progression are finally disrupted. This agent is also a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.
An amino acid formed by cyclization of leucine. It has cytostatic, immunosuppressive and antineoplastic activities.
Brand Name: Vulcanchem
CAS No.: 52-52-8
VCID: VC21538553
InChI: InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)
SMILES: C1CCC(C1)(C(=O)O)N
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

Cycloleucine

CAS No.: 52-52-8

VCID: VC21538553

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Cycloleucine - 52-52-8

Description

Cycloleucine is a non-proteinogenic amino acid, derived from the cyclization of leucine. It is classified as a cyclopentane derivative of norleucine, with two fewer hydrogen atoms, and its α-carbon atom is not a stereocenter . Cycloleucine is notable for its role as a non-metabolizable amino acid that specifically and reversibly inhibits nucleic acid methylation, making it a valuable tool in biochemical research .

Biochemical Research

Cycloleucine is widely used in biochemical experiments due to its ability to inhibit nucleic acid methylation. It acts by reducing S-adenosylmethionine (SAM) levels, which are crucial for methylation processes . This property makes cycloleucine useful for studying methylation pathways and their effects on cellular processes.

Neuroscience

In neuroscience, cycloleucine serves as a competitive antagonist at the glycine modulatory site of NMDA receptors, making it a valuable tool for studying neurotransmitter systems and brain function .

Plant Biology

Cycloleucine has been used in plant biology to study growth regulation. It inhibits plant growth by affecting hormone levels and enzyme activities, contrasting with compounds like glycine betaine, which enhance plant growth .

Effects on Cell Development

  • Animal Cells: Cycloleucine has been shown to inhibit cell development in porcine oocytes and embryos by reducing viability and survival rates .

  • Plant Cells: It inhibits plant growth by decreasing endogenous hormones and affecting enzyme activities crucial for photosynthesis and metabolism .

Neurological Studies

Cycloleucine blocks NMDA responses in cultured hippocampal neurons, acting as a potent and selective antagonist of NMDA-receptor mediated responses .

Methylation Inhibition

Cycloleucine's role in inhibiting nucleic acid methylation has implications for adipogenesis and other cellular processes. It can increase adipocyte growth by blocking methylation pathways .

CAS No. 52-52-8
Product Name Cycloleucine
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 1-aminocyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)
Standard InChIKey NILQLFBWTXNUOE-UHFFFAOYSA-N
SMILES C1CCC(C1)(C(=O)O)N
Canonical SMILES C1CCC(C1)(C(=O)O)N
Colorform CRYSTALS FROM ETHANOL & WATER
Melting Point 330 °C, DECOMP
Physical Description Solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]
Shelf Life FORMS STABLE METAL SALTS
Solubility SOL IN WATER APPROX 5 G/100 ML
Synonyms cycloleucine;1-Aminocyclopentanecarboxylicacid;52-52-8;1-Aminocyclopentane-1-carboxylicacid;Cycloleucin;1-Amino-1-cyclopentanecarboxylicacid;1-Amino-cyclopentanecarboxylicacid;1-Amino-1-carboxycyclopentane;Cyclopentanecarboxylicacid,1-amino-;CYCLO-LEUCINE;NSC1026;CB1639;X201;UNII-0TQU7668EI;1-Aminocyclopentanecarboxylate;WR14,997;CHEMBL295830;CHEBI:40547;HSDB5195;NILQLFBWTXNUOE-UHFFFAOYSA-N;Amino-1-cyclopentanecarboxylicacid;EINECS200-144-6;MFCD00001381;SBB004230;1-aminocyclopentane(14c)carboxylicacid
Reference Herberg LJ, Rose IC: Effects of D-cycloserine and cycloleucine, ligands for the NMDA-associated strychnine-insensitive glycine site, on brain-stimulation reward and spontaneous locomotion. Pharmacol Biochem Behav. 1990 Aug;36(4):735-8. [PMID:2170997]
Quinlan et al. Targeting S-Adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A. Nature Chemical Biology, doi: 10.1038/nchembio.2384, published online 29 May 2017
PubChem Compound 2901
Last Modified Aug 15 2023

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